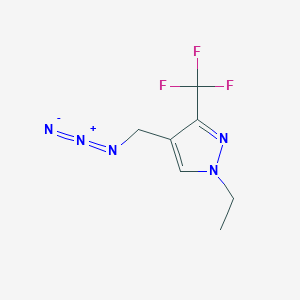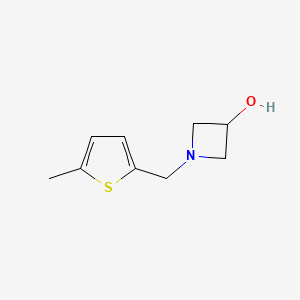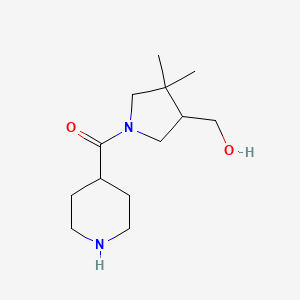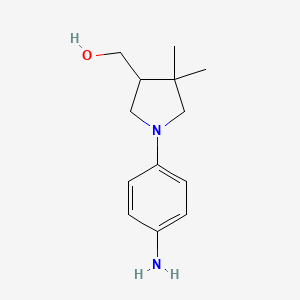
1-(2-Azidoethyl)-4-methoxy-4-(trifluoromethyl)piperidine
Vue d'ensemble
Description
“1-(2-Azidoethyl)-4-methoxy-4-(trifluoromethyl)piperidine” is a chemical compound with the molecular formula C9H15F3N4O . It has an average mass of 252.237 Da and a mono-isotopic mass of 252.119797 Da .
Molecular Structure Analysis
The compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom. It also has an azido group (-N3), a methoxy group (-OCH3), and a trifluoromethyl group (-CF3) attached to it .Applications De Recherche Scientifique
Allosteric Modulation of the Serotonin Transporter
Research by Boos et al. (2006) explored a series of substituted benzyl piperidines, including compounds with trifluoromethyl substitutions, for their affinities to various neurotransmitter transporters. A particular compound was identified as an allosteric modulator of the human serotonin transporter (hSERT) with minimal affinity for dopamine and norepinephrine transporters. This highlights the potential of trifluoromethyl-substituted piperidines in neuropsychopharmacology research (Boos et al., 2006).
Anodic Methoxylation in Organic Synthesis
Duquet et al. (2010) studied the anodic methoxylation of 4-methyl-and 4-t.butyl-N-trifluoroacetyl-piperidine. This process resulted in methoxy derivatives of the piperidines, illustrating the chemical modification possibilities of piperidine derivatives in synthetic organic chemistry (Duquet et al., 2010).
Antitumor Activity of Piperidine Derivatives
Bykhovskaya et al. (2017) synthesized 3,5-bis(arylidene)piperidin-4-ones containing 2-azidoethyl groups, demonstrating the potential of these compounds in antitumor drug design. They showed high in vitro cytotoxicity toward various human tumor cell lines, indicating the relevance of piperidine derivatives in cancer research (Bykhovskaya et al., 2017).
Nucleophilic Substitution Reactions in Piperidine Synthesis
Okitsu et al. (2001) investigated nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines. They developed efficient methods for preparing these compounds, which are key intermediates in the synthesis of various bioactive molecules, including potential antimalarial drugs (Okitsu et al., 2001).
Synthesis of Trifluoromethyl-substituted Aminopyrroles
Khlebnikov et al. (2018) utilized a trifluoromethyl-containing building block to prepare trifluoromethyl-substituted aminopyrroles. The process involved ring expansion of 2H-azirines, showcasing the application of trifluoromethylated piperidine derivatives in the synthesis of complex organic compounds (Khlebnikov et al., 2018).
Luminescence Properties in Europium Complexes
Moriguchi et al. (2017) explored the synthesis of europium (III) complexes using trifluoromethyl-substituted piperidine derivatives. These complexes exhibited strong photoluminescence emissions, suggesting potential applications in material science and optoelectronics (Moriguchi et al., 2017).
Mécanisme D'action
Azides
Azides are a class of chemical compounds that contain the azide functional group (-N3). They are often used in organic synthesis as a source of nitrogen . Azides can participate in click chemistry reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form 1,2,3-triazoles .
Piperidines
Piperidines are a class of organic compounds that contain a six-membered ring with one nitrogen atom. They are a key part of many pharmaceuticals and alkaloids . Piperidines can interact with various biological targets, including receptors and enzymes, and can exhibit a wide range of biological activities .
Trifluoromethyl groups
The trifluoromethyl (-CF3) group is a common motif in medicinal chemistry. Compounds containing a trifluoromethyl group often have enhanced metabolic stability, lipophilicity, and bioavailability .
Propriétés
IUPAC Name |
1-(2-azidoethyl)-4-methoxy-4-(trifluoromethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3N4O/c1-17-8(9(10,11)12)2-5-16(6-3-8)7-4-14-15-13/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXFYLYEVIDQNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCN(CC1)CCN=[N+]=[N-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Azidoethyl)-4-methoxy-4-(trifluoromethyl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491008.png)

![2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1491013.png)
![2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1491014.png)

![2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-ol](/img/structure/B1491017.png)
![2-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)butanoic acid](/img/structure/B1491018.png)



![3-Amino-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1491026.png)
![2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-amine](/img/structure/B1491027.png)
![2-Chloro-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B1491028.png)
![(E)-4-oxo-4-(2-oxa-7-azaspiro[3.5]nonan-7-yl)but-2-enoic acid](/img/structure/B1491030.png)